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Compound of Interest

Compound Name:
(S)-2-(Azidomethyl)-1-Boc-

pyrrolidine

Cat. No.: B176187 Get Quote

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold

is a privileged structure, found in more than 20 FDA-approved drugs.[1] Its conformational

rigidity and stereochemical complexity offer a valuable framework for designing ligands that

interact with biological targets with high affinity and selectivity. Within this class of compounds,

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine (CAS No. 168049-26-1) has emerged as a particularly

strategic chiral building block.

This guide provides an in-depth technical overview of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine,

moving beyond a simple recitation of properties to explore the causality behind its synthesis

and the versatility of its applications. We will examine its physicochemical characteristics, detail

its stereospecific synthesis, and illuminate its role as a powerful tool for researchers, scientists,

and drug development professionals. The core utility of this molecule lies in the synergy

between its stereodefined pyrrolidine core and the latent reactivity of the azidomethyl group, a

combination that opens a gateway to rapid molecular diversification and bioconjugation.[2][3]

Physicochemical & Structural Characteristics
The stability and reactivity of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine are direct consequences

of its molecular structure. The tert-butoxycarbonyl (Boc) group serves as a robust protecting

group for the pyrrolidine nitrogen, enhancing the compound's stability during synthesis and

purification while allowing for selective deprotection when required for subsequent reactions
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like peptide coupling.[3][4] The azidomethyl group at the chiral center provides a versatile

functional handle for a variety of chemical transformations.

Property Value Source(s)

CAS Number 168049-26-1 [2][5][6]

Molecular Formula C₁₀H₁₈N₄O₂ [2][3][6]

Molecular Weight 226.28 g/mol [2][3]

Appearance Colorless to faint yellow liquid [2][4]

Purity ≥95-98% (Chiral Purity) [2][6]

Optical Rotation
[α]/D ≈ -48.5° (c=1 in

Chloroform)
[2][5]

Storage Conditions
2 - 8 °C, under inert

atmosphere
[2][5]

Key Synonyms

tert-Butyl (S)-2-

(azidomethyl)-1-

pyrrolidinecarboxylate, (S)-N-

Boc-2-(azidomethyl)pyrrolidine

[2][6][7]

Spectroscopic Signature
While full spectral data requires experimental acquisition, the key identifying features can be

predicted:

Infrared (IR) Spectroscopy: The most characteristic and unambiguous signal is a strong,

sharp absorption peak around 2100 cm⁻¹, corresponding to the asymmetric stretching

vibration of the azide (N₃) functional group.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Distinct signals would include a large singlet around 1.4 ppm (9H) for the tert-

butyl protons of the Boc group, multiplets for the pyrrolidine ring protons, and a

characteristic multiplet for the diastereotopic protons of the azidomethyl group (-CH₂-N₃).
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¹³C NMR: Key resonances would include the quaternary and methyl carbons of the Boc

group, the carbonyl carbon (~154 ppm), and the carbons of the pyrrolidine ring, including

the carbon bearing the azidomethyl substituent (~50-60 ppm).

Stereospecific Synthesis: A Guided Pathway
The synthesis of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine is a well-established multi-step

sequence that begins with the readily available and enantiomerically pure starting material, N-

Boc-L-proline. The goal is to convert the carboxylic acid functionality into an azidomethyl group

while preserving the stereochemistry at the C2 position.

The overall transformation follows a logical progression: Reduction → Activation →

Substitution. This pathway is designed to be robust and high-yielding, though each step

requires careful control of reaction conditions to prevent side reactions and ensure high purity

of the intermediate products.[9]

N-Boc-L-proline

(S)-N-Boc-2-(hydroxymethyl)pyrrolidine
(N-Boc-L-prolinol)

  Reduction
(e.g., BH₃·THF)

(S)-N-Boc-2-(mesyloxymethyl)pyrrolidine

  Activation (Mesylation)
(MsCl, Et₃N)

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine

  SN2 Substitution
(NaN₃, DMF)
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Synthetic workflow for (S)-2-(Azidomethyl)-1-Boc-pyrrolidine.

Step-by-Step Synthesis Protocol
This protocol synthesizes the common pathway and provides insights into the critical

parameters for success.

Part 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

Objective: To selectively reduce the carboxylic acid to a primary alcohol without affecting the

Boc protecting group.

Methodology:

Ensure all glassware is oven-dried and assemble the reaction under an inert atmosphere

(e.g., Nitrogen or Argon).

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.1-1.5 eq) dropwise,

maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir until TLC analysis confirms the

complete consumption of the starting material.

Causality Check: The choice of BH₃·THF is critical; it is a chemoselective reducing agent

that readily reduces carboxylic acids but is less reactive towards the carbamate of the Boc

group. Stronger reducing agents like LiAlH₄ could potentially cleave the Boc group.[9]

Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas

evolution ceases.

Perform an aqueous work-up, typically with a saturated solution of sodium bicarbonate.

Extract the product multiple times with an organic solvent (e.g., ethyl acetate). The polarity
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of N-Boc-L-prolinol can lead to losses in the aqueous layer; thorough extraction is key to a

good yield.[9]

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude N-Boc-L-prolinol.

Part 2: Mesylation of N-Boc-L-prolinol

Objective: To convert the primary alcohol into an excellent leaving group (mesylate) to

facilitate subsequent nucleophilic substitution.

Methodology:

Dissolve the crude N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) under

an inert atmosphere.

Cool the solution to 0 °C.

Add triethylamine (Et₃N, ~1.5 eq) or another suitable non-nucleophilic base.

Slowly add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise.

Stir the reaction at 0 °C and monitor by TLC.

Causality Check: This is a crucial activation step. The reaction is run at 0 °C to minimize

the primary side reaction: E2 elimination, which would form an undesired alkene.[9]

Moisture must be rigorously excluded as MsCl is highly water-sensitive.[9]

Upon completion, perform an aqueous work-up to remove the triethylamine hydrochloride

salt. Dry the organic layer and concentrate to yield the crude mesylate, which is often used

in the next step without extensive purification due to potential instability.

Part 3: Azide Substitution

Objective: To displace the mesylate group with an azide nucleophile via an Sₙ2 reaction.

Methodology:
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Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as

dimethylformamide (DMF).

Add sodium azide (NaN₃, ~2-3 eq).

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored

by TLC.

Causality Check: The Sₙ2 reaction requires a polar aprotic solvent like DMF to solubilize

the sodium azide and to avoid solvating the nucleophile, thereby increasing its reactivity.[9]

Heating is necessary to provide the activation energy for the substitution. A stoichiometric

excess of NaN₃ is used to drive the reaction to completion.

After cooling, perform an aqueous work-up, extracting the product into an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with water and brine to remove residual DMF and salts.

Dry, filter, and concentrate the solution. The crude product, (S)-2-(Azidomethyl)-1-Boc-
pyrrolidine, can be purified by column chromatography on silica gel to yield the final

product as a colorless to pale yellow liquid.[9]

Core Applications in Drug Discovery & Synthesis
The value of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine is realized through the strategic

deployment of its azidomethyl group, primarily through bioorthogonal "click chemistry".

The Power of Click Chemistry
First conceptualized by K. Barry Sharpless, click chemistry refers to reactions that are high-

yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under

mild, often physiological, conditions.[10] The azide group is a cornerstone of this chemical

philosophy.

The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC), where the terminal azide of our building block reacts with a terminal alkyne to form a

highly stable 1,4-disubstituted 1,2,3-triazole ring.[10][11] This reaction is exceptionally robust
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and tolerant of a vast array of other functional groups, making it ideal for late-stage

diversification of complex molecules.[11]

Mechanism of CuAAC Click Chemistry.

This capability allows for:

Synthetic Chemistry: Serving as a versatile building block for constructing complex organic

molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]

Drug Development: Rapidly generating libraries of potential drug candidates by "clicking" the

pyrrolidine core onto various alkyne-tagged fragments. This is invaluable for structure-activity

relationship (SAR) studies. The resulting triazole ring is not just a linker; it is a stable,

aromatic, and hydrogen-bond accepting moiety that can actively participate in binding to

biological targets.[2][3]

Bioconjugation: The azide functionality enables the covalent attachment of the pyrrolidine

scaffold to biomolecules (proteins, nucleic acids, etc.) that have been metabolically or

synthetically tagged with an alkyne. This is essential for creating targeted therapies and

diagnostic agents.[2][12]

Materials Science: Use in the development of functionalized polymers and materials where

the pyrrolidine moiety can confer specific properties like biocompatibility.[2]

Safety, Handling, and Storage
As a laboratory chemical, (S)-2-(Azidomethyl)-1-Boc-pyrrolidine requires careful handling in

a controlled environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.[13]

Handling: Handle in a well-ventilated area or a chemical fume hood.[13][14] Avoid contact

with skin and eyes. While not considered highly energetic, organic azides as a class have

the potential for decomposition. Avoid exposure to excessive heat, shock, or friction.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as

recommended between 2-8 °C.[2][5] Store away from incompatible materials such as strong
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oxidizing agents and strong acids.[13]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

[13][14]

Conclusion
(S)-2-(Azidomethyl)-1-Boc-pyrrolidine is more than just a chemical reagent; it is a solution for

chemists seeking to introduce stereochemical complexity and functional versatility into their

molecular designs. Its robust and well-characterized synthesis ensures a reliable supply of this

enantiopure building block. The true power of this molecule is unlocked through the application

of click chemistry, providing a near-perfect reaction for molecular construction and

diversification. For researchers in drug discovery, its ability to bridge the worlds of complex

chiral scaffolds and bioorthogonal conjugation makes it an indispensable tool in the quest for

novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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